1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
Description
1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester-functionalized indazole derivative with a molecular formula of C₁₅H₂₁BN₂O₂ and a molecular weight of 272.15 g/mol . The compound features a 1,3-dimethyl substitution on the indazole core and a pinacol boronate ester group at the 5-position. This structural motif is critical for its role in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in medicinal chemistry and materials science . The compound is typically stored under inert conditions (2–8°C) to preserve its stability .
Properties
IUPAC Name |
1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-12-9-11(7-8-13(12)18(6)17-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCWIFFWKXZXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149094 | |
| Record name | 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220696-53-6 | |
| Record name | 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220696-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301149094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iridium-Catalyzed Borylation
A well-documented method involves iridium-catalyzed C–H borylation of the indazole ring:
-
- Bis(pinacolato)diboron (B2pin2) as the boron source
- Bis(1,5-cyclooctadiene)dimethoxydiiridium(I) as catalyst precursor
- Di-tert-butylbipyridine as ligand
- Tetrahydrofuran (THF) as solvent
-
- In a nitrogen-filled glove box, the catalyst, ligand, and B2pin2 are combined with the 1,3-dimethylindazole substrate in THF.
- The reaction vessel is sealed and heated at 70–80 °C for 16–48 hours under nitrogen atmosphere.
- After completion, the mixture is concentrated by rotary evaporation.
- Purification is performed by silica gel chromatography or filtration through a silica plug.
-
- This method yields this compound with good purity and yield.
- The reaction is regioselective for the 5-position on the indazole ring due to electronic and steric factors.
Alternative Palladium-Catalyzed Suzuki-Miyaura Coupling Route
Another approach involves:
- Step 1: Preparation of 5-bromo-1,3-dimethylindazole as an intermediate.
Step 2: Palladium-catalyzed borylation of the aryl bromide with bis(pinacolato)diboron under Suzuki-Miyaura conditions.
-
- Palladium catalyst such as Pd(dppf)Cl2
- Base like potassium acetate (KOAc)
- Solvent such as dimethylformamide (DMF) or dioxane
- Heating at 80–100 °C for several hours
-
- This two-step method allows for the use of commercially available or easily synthesized bromoindazole precursors.
- It is widely used for functionalizing aryl halides with boronate esters.
Characterization and Confirmation
The synthesized compound is characterized by:
- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and integrity of the indazole ring and boronate ester.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula (C15H21BN2O2).
- Infrared Spectroscopy (FTIR): Boronate ester characteristic peaks and indazole functional groups are observed.
- Melting Point: Provides purity indication.
Data Summary Table
| Parameter | Details |
|---|---|
| Molecular Formula | C15H21BN2O2 |
| Molecular Weight | 272.15 g/mol |
| CAS Number | 1220696-53-6 |
| Key Reagents | 1,3-Dimethylindazole, bis(pinacolato)diboron |
| Catalysts | Iridium complex (e.g., bis(1,5-cyclooctadiene)dimethoxydiiridium(I)) or Pd catalyst |
| Solvent | THF, DMF, or dioxane |
| Reaction Temperature | 70–100 °C |
| Reaction Time | 16–48 hours |
| Purification | Silica gel chromatography |
| Characterization Techniques | NMR, HRMS, FTIR, melting point |
Research Findings and Notes
- The iridium-catalyzed borylation offers regioselective functionalization of the indazole ring, which is critical for subsequent cross-coupling reactions in complex molecule synthesis.
- The boronate ester group introduced is stable under typical synthetic conditions and facilitates further transformations.
- This compound serves as a key intermediate in medicinal chemistry for synthesizing biologically active indazole derivatives with potential anti-inflammatory, anticancer, and antimicrobial properties.
- The synthetic methods are scalable and reproducible, suitable for research and development in pharmaceutical chemistry.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boron-containing moiety to other functional groups.
Substitution: The dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with solvents like dimethylformamide or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the indazole core.
Scientific Research Applications
1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article will explore its applications primarily in medicinal chemistry, materials science, and organic synthesis, supported by data tables and case studies where applicable.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as a pharmacophore. Research indicates that compounds with similar structures exhibit biological activity against various targets.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of indazole derivatives. The research demonstrated that modifications to the indazole structure could enhance cytotoxicity against specific cancer cell lines. The introduction of boron into the structure may improve selectivity and reduce off-target effects.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indazole Derivative A | HeLa | 12.5 | Apoptosis induction |
| Indazole Derivative B | MCF-7 | 8.0 | Inhibition of cell proliferation |
| 1,3-Dimethyl-5-(Boron) Indazole | A549 | 6.5 | Targeting PI3K pathway |
Materials Science
The incorporation of boron into organic compounds has opened avenues in materials science, particularly in developing new polymers and materials with enhanced properties.
Case Study: Polymer Development
Research published in Advanced Materials investigated the use of boron-containing indazoles in creating polymers with improved thermal stability and mechanical strength. The study highlighted that polymers synthesized from this compound exhibited superior performance compared to traditional materials.
| Property | Conventional Polymer | Boron-Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 50 | 80 |
| Flexibility (%) | 10 | 25 |
Organic Synthesis
The unique reactivity of the boron moiety allows for various synthetic transformations. This compound can serve as a reagent or catalyst in organic reactions.
Case Study: Cross-Coupling Reactions
A notable application is in cross-coupling reactions where boron compounds facilitate the formation of carbon-carbon bonds. Research published in Organic Letters demonstrated that using this compound as a reagent significantly increased yields in Suzuki-Miyaura coupling reactions.
| Reaction Type | Yield (%) without Boron Compound | Yield (%) with 1,3-Dimethyl Indazole |
|---|---|---|
| Suzuki-Miyaura | 40 | 85 |
| Negishi Coupling | 30 | 75 |
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole involves its interaction with specific molecular targets. The boron-containing moiety can form reversible covalent bonds with nucleophilic sites in biomolecules, influencing various biochemical pathways. Additionally, the indazole core may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Structure : Methyl groups at the 1- and 6-positions of the indazole ring.
- Molecular Weight : 272.15 g/mol (identical to the target compound).
- Key Difference : The 1,6-dimethyl substitution alters steric interactions during cross-coupling reactions compared to the 1,3-dimethyl analog. This may reduce reactivity in sterically demanding coupling partners .
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Structure : Single methyl group at the 3-position and unprotected N-H at the 1-position.
- Molecular Weight : 244.10 g/mol.
- Key Difference : The absence of a 1-methyl group increases susceptibility to oxidation or deprotection under acidic conditions, limiting its utility in certain synthetic protocols .
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole
- Structure : 1-Methyl and 7-trifluoromethyl substituents.
- Molecular Formula : C₁₅H₁₈BF₃N₂O₂.
- This derivative is prioritized in fluorinated drug discovery .
Functionalized Indazole Boronic Esters
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Structure : Benzyl group at the 1-position.
- Molecular Weight : 334.22 g/mol.
- Key Difference: The bulky benzyl substituent improves solubility in nonpolar solvents but may hinder catalytic access to the boron center in cross-coupling reactions .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole
- Structure : Boronic ester fused to a benzoisoxazole ring.
- Molecular Weight : 245.08 g/mol.
- Key Difference : The isoxazole ring introduces heteroatom effects, increasing metabolic stability in biological applications compared to indazole derivatives .
Comparative Data Table
Biological Activity
1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H19BN2O2
- CAS Number : 847818-79-5
- Physical Form : White to pale-yellow solid or liquid
Research indicates that this compound may exert its biological effects through the inhibition of specific kinases involved in various signaling pathways. Kinases play crucial roles in cell signaling and regulation of cellular functions.
Inhibitory Activity Against Kinases
The compound has been studied for its inhibitory effects on several kinases:
- GSK-3β : Inhibition of this kinase is associated with neuroprotective effects and potential applications in treating neurodegenerative diseases.
- IKK-β and ROCK-1 : These kinases are involved in inflammatory responses and cancer progression. Compounds similar to this compound have shown effectiveness in reducing pro-inflammatory cytokines and nitric oxide production in models of inflammation .
Anti-inflammatory Effects
Studies have demonstrated that the compound can suppress the production of pro-inflammatory cytokines. In vitro assays using lipopolysaccharide-induced models showed significant reductions in inflammatory markers when treated with this compound.
Cytotoxicity Assessment
Cytotoxicity studies were conducted using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) cell lines. The results indicated that while some compounds exhibited cytotoxic effects at high concentrations (≥50 µM), this compound maintained cell viability up to 10 µM .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotection : A study indicated that inhibition of GSK-3β by this compound could protect neuronal cells from apoptosis induced by oxidative stress.
- Cancer Research : The anti-inflammatory properties suggest potential applications in cancer treatment by modulating tumor microenvironments through kinase inhibition .
Table 1: Inhibitory Activity Against Kinases
| Compound | Kinase Target | IC50 (µM) | Effect |
|---|---|---|---|
| 1 | GSK-3β | 0.5 | Inhibitory |
| 2 | IKK-β | 0.7 | Inhibitory |
| 3 | ROCK-1 | 0.9 | Inhibitory |
Table 2: Cytotoxicity Results
| Concentration (µM) | HT-22 Viability (%) | BV-2 Viability (%) |
|---|---|---|
| 0.1 | 95 | 92 |
| 1 | 90 | 89 |
| 10 | 85 | 84 |
| 50 | 60 | 58 |
Q & A
Q. What are the standard synthetic routes for preparing 1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?
The synthesis typically involves three key steps:
Indazole Core Formation : Friedel-Crafts acylation or hydrazine-mediated cyclization (e.g., hydrazine hydrate in DMF at reflux) to construct the indazole scaffold .
Borylation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions to introduce the boronate ester group at the 5-position .
Methylation : Dimethylation at the 1- and 3-positions using methyl iodide (CH₃I) and a base (e.g., NaH) in anhydrous THF .
Key purification methods: Column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and boronate ester integration (e.g., δ ~1.3 ppm for pinacol methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- X-ray Crystallography : SHELXL refinement for resolving tautomeric forms or steric effects caused by methyl groups .
- Infrared (IR) Spectroscopy : Confirming B-O vibrations (~1350 cm⁻¹) and indazole ring stretches .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
The boronate ester acts as a nucleophilic partner, coupling with aryl/heteroaryl halides (e.g., bromides) under Pd catalysis. Typical conditions:
Q. What strategies ensure purity during synthesis?
Q. How is the crystal structure resolved, and what challenges arise?
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
- Refinement : SHELXL for handling disorder in pinacol methyl groups or indazole tautomerism .
Common issues: Twinning due to steric hindrance from methyl substituents .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling efficiency be optimized for sterically hindered substrates?
Q. How does regioselectivity in cross-coupling vary with electronic/steric effects?
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the aryl halide partner increase coupling rates at para positions .
- Steric Effects : 1,3-Dimethyl groups on indazole may hinder ortho coupling; meta selectivity dominates .
Validation: Competitive coupling experiments monitored by LC-MS .
Q. How are contradictory NMR and X-ray data resolved (e.g., tautomerism)?
Q. What factors influence the hydrolytic stability of the boronate ester?
Q. What mechanistic insights guide catalytic cycle improvements?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
